
3-Bromo-2-(dimethylamino)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-2-(dimethylamino)benzaldehyde: is an organic compound with the molecular formula C9H10BrNO . It is a benzaldehyde derivative, characterized by the presence of a bromine atom at the 3-position and a dimethylamino group at the 2-position on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-(dimethylamino)benzaldehyde can be achieved through several methods. One common approach involves the bromination of 2-(dimethylamino)benzaldehyde using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes using automated equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is purified through techniques such as recrystallization or column chromatography .
化学反应分析
Types of Reactions: 3-Bromo-2-(dimethylamino)benzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The aldehyde group can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable nucleophile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: Products with different functional groups replacing the bromine atom.
Oxidation Reactions: Carboxylic acids or other oxidized derivatives.
Reduction Reactions: Alcohols or other reduced derivatives.
科学研究应用
Chemistry: 3-Bromo-2-(dimethylamino)benzaldehyde is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules and is employed in the development of new chemical reactions and methodologies .
Biology: In biological research, this compound is used as a fluorescent probe or labeling agent due to its ability to interact with biomolecules. It is also used in the study of enzyme mechanisms and protein-ligand interactions .
Medicine: It can be used as a starting material for the synthesis of pharmaceutical compounds .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also employed in the manufacture of materials with specific properties, such as polymers and coatings .
作用机制
The mechanism of action of 3-Bromo-2-(dimethylamino)benzaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations to form desired products. In biological systems, it may interact with proteins, enzymes, or other biomolecules, leading to changes in their structure or function .
Molecular Targets and Pathways:
Proteins and Enzymes: The compound can bind to specific amino acid residues, altering the activity of enzymes or proteins.
Cellular Pathways: It may influence cellular pathways by modulating the activity of key regulatory proteins or enzymes.
相似化合物的比较
- 3-Bromo-4-(dimethylamino)benzaldehyde
- 4-Bromo-2-(dimethylamino)benzaldehyde
- 3-Bromo-4-hydroxybenzaldehyde
Comparison:
- 3-Bromo-2-(dimethylamino)benzaldehyde is unique due to the specific positioning of the bromine and dimethylamino groups, which influence its reactivity and interactions with other molecules.
- 3-Bromo-4-(dimethylamino)benzaldehyde has the dimethylamino group at the 4-position, leading to different chemical properties and reactivity.
- 4-Bromo-2-(dimethylamino)benzaldehyde has the bromine atom at the 4-position, resulting in distinct reactivity patterns.
- 3-Bromo-4-hydroxybenzaldehyde contains a hydroxyl group instead of a dimethylamino group, which significantly alters its chemical behavior and applications .
属性
分子式 |
C9H10BrNO |
|---|---|
分子量 |
228.09 g/mol |
IUPAC 名称 |
3-bromo-2-(dimethylamino)benzaldehyde |
InChI |
InChI=1S/C9H10BrNO/c1-11(2)9-7(6-12)4-3-5-8(9)10/h3-6H,1-2H3 |
InChI 键 |
OENZOKTZMZDDHA-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=C(C=CC=C1Br)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


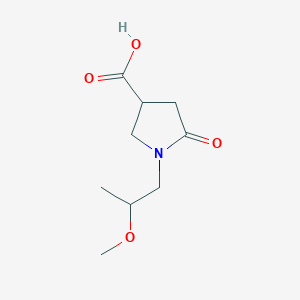
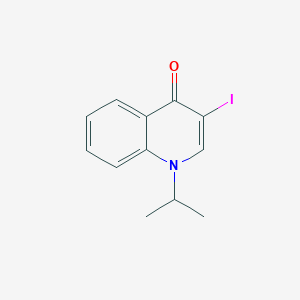
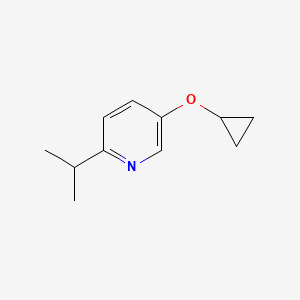
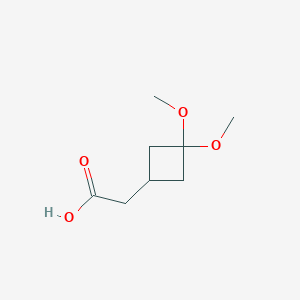
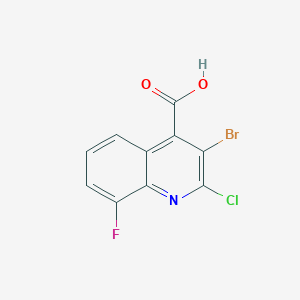
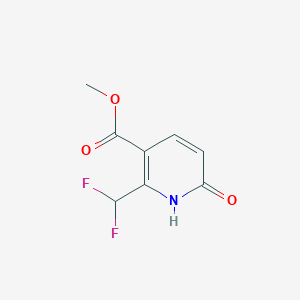
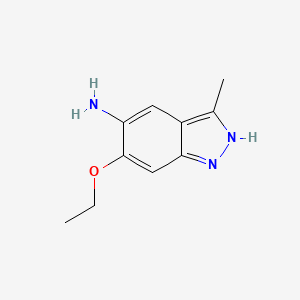
![Methyl [3,4'-bipyridine]-6-carboxylate](/img/structure/B13008417.png)
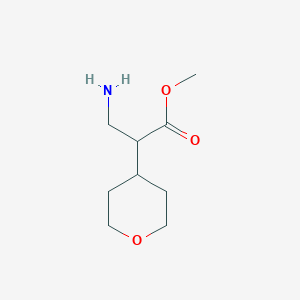
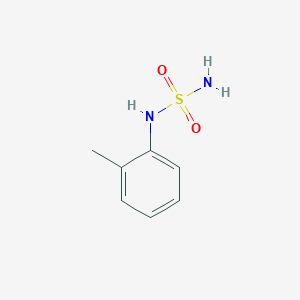
![6,6-Difluorobicyclo[3.2.0]heptan-3-amine hydrochloride](/img/structure/B13008429.png)
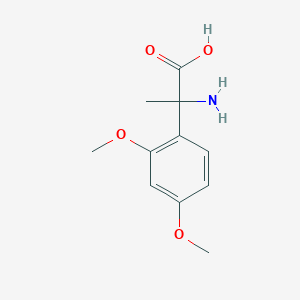
![3-Acetyl-6,7-dihydro-1H-cyclopenta[b]pyridin-2(5H)-one](/img/structure/B13008437.png)
![6-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B13008445.png)
